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Compound of Interest

Compound Name: 2,3-Difluorobenzyl bromide

Cat. No.: B040081

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern
medicinal and agricultural chemistry.[1][2] Fluorine's unique properties—high electronegativity,
small atomic size, and the strength of the carbon-fluorine bond—can profoundly modulate a
molecule's physicochemical and biological characteristics. These modifications often lead to
enhanced metabolic stability, increased lipophilicity for better membrane permeability, and
improved binding affinity to biological targets.[1] Within the arsenal of fluorinated building
blocks, 2,3-Difluorobenzyl bromide (CAS No. 113211-94-2) has emerged as a critical reagent
for introducing the 2,3-difluorobenzyl moiety, a structural motif of significant interest in the
development of novel therapeutics and advanced materials.[1][2][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals. It details the core properties, synthesis, reactivity, and applications
of 2,3-Difluorobenzyl bromide, with a focus on providing practical, field-proven insights
grounded in established scientific principles.

Core Properties and Specifications

2,3-Difluorobenzyl bromide, also known as a-Bromo-2,3-difluorotoluene, is a reactive
electrophile valued for its ability to readily undergo nucleophilic substitution reactions.[1] Its key
properties are summarized below.
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Property Value Source(s)
CAS Number 113211-94-2 [4][5]
Molecular Formula C7HsBrF2 [4115][6]
Molecular Weight 207.02 g/mol [4115][6]
Appearance Colorless to light yellow liquid

Density 1.628 g/mL at 25 °C [41[51[7]
Refractive Index (n2°/D) 1.527 - 1.529 [4]18]
Flash Point 90 °C (194 °F) - closed cup [410719]
Purity (typical) >98% [4]
Synonyms a-Bromo-2,3-difluorotoluene [4]

Synthesis of 2,3-Difluorobenzyl Bromide

The primary industrial synthesis of 2,3-Difluorobenzyl bromide relies on the free-radical
bromination of the corresponding toluene derivative, 2,3-difluorotoluene. This reaction
selectively targets the benzylic position due to the stability of the resulting benzylic radical
intermediate.

Underlying Principle: Free-Radical Halogenation

Free-radical halogenation proceeds via a chain mechanism involving three key stages:
initiation, propagation, and termination.[10]

e Initiation: A radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile
(AIBN), induces the homolytic cleavage of a bromine source (e.g., Br2 or N-
bromosuccinimide) to generate bromine radicals (Bre).

e Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of
2,3-difluorotoluene. This is the rate-determining step and is highly selective for the benzylic
position because the resulting 2,3-difluorobenzyl radical is stabilized by resonance with the
aromatic ring. This benzyl radical then reacts with another molecule of the bromine source to

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.rsc.org/suppdata/c5/cc/c5cc04111b/c5cc04111b1.pdf
https://www.sigmaaldrich.com/HK/zh/product/aldrich/265314
https://www.rsc.org/suppdata/c5/cc/c5cc04111b/c5cc04111b1.pdf
https://www.sigmaaldrich.com/HK/zh/product/aldrich/265314
https://www.adventchembio.com/gc-secondary-reference-standards/23-difluorobenzyl-bromide/gc-standard?id=19502
https://www.rsc.org/suppdata/c5/cc/c5cc04111b/c5cc04111b1.pdf
https://www.sigmaaldrich.com/HK/zh/product/aldrich/265314
https://www.adventchembio.com/gc-secondary-reference-standards/23-difluorobenzyl-bromide/gc-standard?id=19502
https://www.rsc.org/suppdata/c5/cc/c5cc04111b/c5cc04111b1.pdf
https://www.sigmaaldrich.com/HK/zh/product/aldrich/265314
https://pdfs.semanticscholar.org/3c69/fbbca39cda40aaf91a5dba7b2c6a4bae52f4.pdf?skipShowableCheck=true
https://www.rsc.org/suppdata/c5/cc/c5cc04111b/c5cc04111b1.pdf
https://aksci.com/item_detail.php?cat=N577
https://www.rsc.org/suppdata/c5/cc/c5cc04111b/c5cc04111b1.pdf
https://pdfs.semanticscholar.org/3c69/fbbca39cda40aaf91a5dba7b2c6a4bae52f4.pdf?skipShowableCheck=true
https://www.sigmaaldrich.com/US/en/product/aldrich/265314
https://www.rsc.org/suppdata/c5/cc/c5cc04111b/c5cc04111b1.pdf
https://www.rsc.org/suppdata/c5/cc/c5cc04111b/c5cc04111b1.pdf
https://www.benchchem.com/product/b040081?utm_src=pdf-body
https://www.benchchem.com/product/b040081?utm_src=pdf-body
https://www.researchgate.net/publication/373254016_a-Difluoroalkylation_of_Benzyl_Amines_with_Trifluoromethylarenes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

form the product, 2,3-Difluorobenzyl bromide, and a new bromine radical, which continues

the chain.

e Termination: The reaction ceases when two radicals combine.

A common and effective laboratory and industrial method employs N-bromosuccinimide (NBS)
as the bromine source and AIBN or benzoyl peroxide as the radical initiator in a non-polar
solvent like carbon tetrachloride or cyclohexane. An alternative, greener approach utilizes
hydrobromic acid (HBr) and hydrogen peroxide (H202) under photochemical conditions, which
avoids costly reagents and simplifies workup.[11]
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Fig. 1: General workflow for the synthesis of 2,3-Difluorobenzyl bromide.

Reactivity and Mechanistic Considerations

The synthetic utility of 2,3-Difluorobenzyl bromide is dominated by its reactivity as an
electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group (-
CHz2Br) is electron-deficient and readily attacked by a wide range of nucleophiles.
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Nucleophilic Substitution (Sn2 Mechanism)

The reaction typically proceeds via a concerted, bimolecular Sn2 mechanism.[12] In this
pathway, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite
to the bromine leaving group. This "backside attack" leads to a single transition state where the
nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking.

Key factors favoring the Sn2 pathway for this primary benzylic bromide include:

 Steric Accessibility: The primary nature of the electrophilic carbon minimizes steric
hindrance, allowing easy access for the nucleophile.

e Good Leaving Group: The bromide ion (Br~) is a stable anion and therefore an excellent
leaving group, facilitating the reaction.

e Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or
acetone are ideal as they solvate the cation of the nucleophilic salt but do not strongly
solvate the nucleophile itself, thus enhancing its reactivity.[13]

Fig. 2: Generalized S»2 mechanism for 2,3-Difluorobenzyl bromide.

Application in Drug Discovery: Synthesis of CXCR2
Antagonists

A compelling application of 2,3-Difluorobenzyl bromide is in the synthesis of antagonists for
the human chemokine receptor CXCR2.[3] Upregulated CXCR2 signaling is implicated in
numerous inflammatory diseases, autoimmune disorders, and cancers, making it a significant
therapeutic target.[3][14] The 2,3-difluorobenzyl moiety is incorporated into lead compounds to
enhance binding affinity and optimize pharmacokinetic properties.[15]

Exemplary Protocol: N-Alkylation of a Pyrido[3,4-
d]pyrimidine Core

The following protocol is adapted from the synthesis of a potent CXCR2 antagonist,
demonstrating a typical Sn2 reaction with a nitrogen nucleophile.[3]

Reaction Scheme: (Self-created image representing the reaction described in the protocol)
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Materials:

2-Mercaptopyrido[3,4-d]pyrimidin-4(3H)-one (1.00 eq.)

Potassium carbonate (K2COs) (2.00 eq.)

2,3-Difluorobenzyl bromide (1.00 eq.)

Dry Dimethylformamide (DMF)

Step-by-Step Methodology:

e To a solution of 2-mercaptopyrido[3,4-d]pyrimidin-4(3H)-one (1.00 eq.) in dry DMF, add
potassium carbonate (2.00 eq.).

o Causality: K2COs is a mild inorganic base used to deprotonate the thiol group, generating
a more potent thiolate nucleophile. DMF is an ideal polar aprotic solvent for this Sn2
reaction.

« Stir the resulting suspension at room temperature for 30 minutes.

e Add a solution of 2,3-difluorobenzyl bromide (1.00 eq.) in dry DMF dropwise to the
reaction mixture.

 Stir the reaction at room temperature for 1 hour.

o Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC)
by observing the consumption of the starting material.

o Upon completion, concentrate the reaction mixture in vacuo to remove the DMF.

o Add water to the residue. The desired product, being organic and less soluble, will precipitate
out of the aqueous solution.

o Collect the precipitate by filtration.

e Wash the solid sequentially with water, methanol (MeOH), and diethyl ether (Et20) to remove
residual salts and impurities.
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e Dry the final product under vacuum to afford the 2-((2,3-difluorobenzyl)thio)pyrido[3,4-
d]pyrimidin-4(3H)-one as a solid.[3] This reported procedure achieved a 92% yield.[3]

Safety, Handling, and Storage

2,3-Difluorobenzyl bromide is a corrosive and combustible liquid that requires careful
handling in a laboratory setting.

Hazard ldentification:

o GHS Classification: Skin Corrosion/Irritation, Category 1B.[4][5][9]

» Signal Word: Danger[4][5][9]

e Hazard Statement: H314 - Causes severe skin burns and eye damage.[4][5][9]
Recommended Handling Procedures:

o Always handle in a well-ventilated chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves
(e.g., nitrile), safety goggles, and a face shield.[4]

o Keep away from heat, sparks, and open flames.

e Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected
area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage:

 Store in a tightly closed container in a dry, cool, and well-ventilated area designated for
corrosive materials.[4]

e Long-term storage at 2-8°C is recommended.[8]

Conclusion
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2,3-Difluorobenzyl bromide is a high-value, versatile building block whose utility is firmly
established in modern organic synthesis, particularly within drug discovery programs. Its
straightforward synthesis via free-radical bromination and its predictable reactivity in Sn2
reactions make it an efficient tool for installing the 2,3-difluorobenzyl group. As demonstrated in
the synthesis of CXCR2 antagonists, this moiety can be critical for achieving high potency and
desirable drug-like properties. A thorough understanding of its properties, reactivity, and
handling requirements enables chemists to leverage this powerful reagent to its full potential in
the creation of novel and impactful molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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